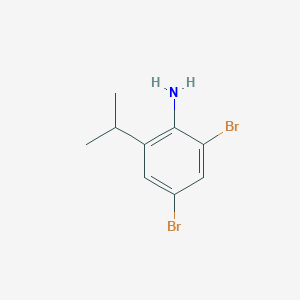

2,4-Dibromo-6-isopropylaniline

描述

Contextual Significance within Halogenated Anilines and Aryl Halides

Halogenated anilines and aryl halides are classes of compounds of immense importance in chemical synthesis. nih.govresearchgate.net Aryl halides, in general, are critical precursors for forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. nih.gov The halogen atoms act as versatile handles, enabling chemists to introduce a wide array of functional groups.

Halogenated anilines, specifically, are recognized for their diverse applications, although some are also noted for their environmental persistence and potential toxicity. nih.govekb.eg Research has even shown that some halogenated anilines, previously thought to be exclusively synthetic, are biosynthesized by marine microalgae. nih.gov The reactivity of the aniline (B41778) ring is significantly influenced by the presence and position of halogen substituents. These substituents can direct further electrophilic aromatic substitution reactions to specific positions on the ring. nih.gov

2,4-Dibromo-6-isopropylaniline fits squarely within this context. The two bromine atoms provide two potential sites for synthetic modification, while the amino group can also be functionalized or can influence the reactivity of the aromatic ring. This trifunctional nature makes it a valuable tool for building molecular complexity.

Overview of Research Trajectories for Sterically Hindered Aniline Derivatives

The presence of the isopropyl group at the 6-position of this compound introduces significant steric hindrance around the amino group. This steric bulk is not a trivial feature; it profoundly influences the compound's reactivity and has been a subject of considerable research interest. researchtrends.netmdpi.comresearchgate.net

Sterically hindered anilines often exhibit unique chemical behaviors compared to their less bulky counterparts. For instance, the steric hindrance can:

Research in this area continues to focus on developing new synthetic methods that can tolerate or even take advantage of steric hindrance. ua.edu The study of sterically encumbered anilines like this compound provides valuable insights into the fundamental principles of chemical reactivity and informs the design of new catalysts and synthetic strategies. rsc.org

属性

IUPAC Name |

2,4-dibromo-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIHDLUSXGDARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529196 | |

| Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81090-45-1 | |

| Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromo 6 Isopropylaniline

Direct Halogenation Approaches

Direct halogenation relies on the introduction of bromine atoms onto a pre-existing isopropylaniline core. The success of this approach hinges on managing the powerful activating and directing effects of the amino and isopropyl groups.

The fundamental reaction for direct bromination is electrophilic aromatic substitution (SEAr). wikipedia.org In this process, an electrophilic bromine species attacks the electron-rich aniline (B41778) ring, leading to the substitution of hydrogen atoms. total-synthesis.com The amino group (-NH₂) is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions. The isopropyl group is also an ortho, para-director, albeit weaker.

A common strategy involves the bromination of 2-isopropylaniline (B1208494). When o-isopropylaniline is treated with a brominating agent like N-bromosuccinimide (NBS), an exothermic reaction can occur, leading to a mixture of brominated isomers. google.com The primary challenge is to achieve the desired 2,4-dibromo substitution pattern selectively, as multiple positions on the ring are activated. The reaction generates a carbocation intermediate, known as a benzenium ion or σ-complex, which then loses a proton to restore aromaticity and yield the final substituted product. libretexts.org

Similarly, direct bromination can be attempted on N-isopropylaniline using reagents such as elemental bromine or NBS. smolecule.com The N-isopropyl group influences the reactivity and regioselectivity of the aniline ring. However, without careful control of reaction conditions, these methods often lead to a mixture of mono- and poly-brominated products, including isomers other than the desired 2,4-dibromo compound.

Achieving regioselectivity in the bromination of anilines is a significant synthetic challenge. The strong activating nature of the amino group often leads to over-bromination or the formation of undesired isomers. Several techniques are employed to control the position of bromination.

One common method to temper the reactivity of the aniline and improve regioselectivity is through the temporary protection of the amino group, for instance, by acetylation to form an acetanilide. The N-acetyl group is less activating than the amino group, allowing for more controlled bromination. A documented synthesis of 2-bromo-4-isopropylaniline (B1268057) starts with 4-isopropylaniline, which is first acetylated. The resulting N-(4-isopropylphenyl)acetamide is then treated with bromine in acetic acid. The final step involves the hydrolysis of the acetamide (B32628) group with aqueous-ethanolic hydrochloric acid to yield the target aniline. lookchem.com This multi-step approach, while not a single direct halogenation step, is a classic strategy to control regioselectivity.

Catalysts can also play a crucial role in directing halogenation. While uncatalyzed bromination of some anilines with NBS can selectively yield the para-substituted product, the use of a copper(II) bromide (CuBr₂) catalyst can alter the product distribution, yielding a mixture of ortho and para isomers. rsc.org The development of specific catalytic systems is an active area of research to achieve high regioselectivity in the direct halogenation of complex anilines. Oxidative bromination using systems like potassium bromide (KBr) with an oxidant such as hydrogen peroxide can also offer a regioselective method for producing para- or ortho-isomers under mild conditions. researchgate.net

Table 1: Comparison of Direct Bromination Strategies for Isopropylaniline Derivatives This table is generated based on general principles and specific examples for related compounds, as direct, high-yield synthesis of 2,4-Dibromo-6-isopropylaniline in a single step is not extensively detailed in the provided results.

| Starting Material | Brominating Agent | Conditions | Key Challenge | Typical Outcome | Reference |

|---|---|---|---|---|---|

| 2-Isopropylaniline | N-Bromosuccinimide (NBS) | Benzene (B151609) solvent, exotherm to 35°C | Controlling polybromination and isomer formation | Mixture of mono-brominated isomers (o- and p-) | google.com |

| N-Isopropylaniline | Bromine (Br₂) or NBS | Not specified | Achieving specific 2,4-dibromo substitution | Can yield ortho-brominated product | smolecule.com |

| 4-Isopropylaniline (via acetanilide) | Bromine (Br₂) in Acetic Acid | Multi-step: 1) Acetylation, 2) Bromination, 3) Hydrolysis | Requires protection/deprotection steps | Yields 2-bromo-4-isopropylaniline | lookchem.com |

Multistep Convergent Syntheses from Precursors

Multistep syntheses provide greater control over the final structure by building the molecule sequentially from carefully chosen precursors.

This approach involves starting with an aniline that already possesses some of the required substituents and then introducing the remaining groups. A highly relevant strategy starts with 4-isopropylaniline. lookchem.com To control the bromination, the amino group is first protected by converting it to an acetamide. This intermediate, N-(4-isopropylphenyl)acetamide, is then subjected to bromination. The acetyl group directs the first bromine atom to the ortho position (position 2). A second bromination would then occur at the other activated position ortho to the amino group (position 6) is sterically hindered by the isopropyl group, and the next available activated position is para to the isopropyl group (position 4), leading to the desired dibromo pattern. Finally, acidic hydrolysis removes the acetyl protecting group to furnish this compound.

Another potential, though less direct, pathway could involve starting with a precursor like 2,6-dibromo-4-isopropylaniline (B1295397) and modifying it. For example, diazotization of 2,6-dibromo-4-isopropylaniline followed by substitution can be used to create other benzene derivatives, demonstrating that this core structure is a viable intermediate for further transformations. lookchem.com

An alternative convergent strategy involves constructing the isopropylaniline framework itself as part of the synthesis. This could entail introducing the isopropyl group onto a pre-brominated aniline ring. For example, one could envision a synthesis starting from 2,4-dibromoaniline (B146533) and introducing the isopropyl group at the 6-position via a reaction like a Friedel-Crafts alkylation, although this can be challenging to perform selectively on a deactivated, substituted aniline.

A more practical approach focuses on the synthesis of the substituted aniline precursor first. For instance, the synthesis of 2,6-diisopropylaniline (B50358) is a well-established industrial process and serves as a precursor for many other compounds. lookchem.com Synthesizing 2-isopropylaniline can be achieved from related precursors, which can then be used in subsequent halogenation steps as described previously. google.com The synthesis of the isopropylaniline core often involves the reaction of an appropriate aniline with an isopropylating agent or the reduction of a corresponding nitro-isopropylbenzene compound. For example, 2,6-diisopropylaniline can be prepared and then selectively brominated to yield 4-bromo-2,6-diisopropylaniline (B155183) in high yield. While this is not the target compound, it illustrates the principle of building the core first and then halogenating.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is determined by the reaction conditions, which must be optimized to maximize the yield of the desired product while minimizing side reactions. Key parameters include temperature, solvent, catalyst, and reaction time.

For direct bromination reactions, the choice of solvent and temperature is critical. In the bromination of 2,6-diisopropylaniline, using dichloromethane (B109758) or cyclohexane (B81311) as a solvent with reaction temperatures ranging from room temperature to 110°C can result in yields as high as 99% for the 4-bromo product.

In catalyzed reactions, the nature of the catalyst is paramount. For the ortho-chlorination of protected anilines, copper(II) chloride (CuCl₂) has been shown to be effective, with temperature being a critical factor. A reaction at 100°C might proceed with high reactivity and selectivity, whereas lowering the temperature to 80°C can result in a loss of regiocontrol and the formation of multiple products. rsc.org Aerobic conditions (an oxygen atmosphere) have also been found to be crucial for achieving high reactivity and selectivity in these copper-catalyzed halogenations. rsc.org

Table 2: Optimization Data for Halogenation of Substituted Anilines This table presents data on related halogenation reactions to illustrate the principles of optimization.

| Substrate | Reagent/Catalyst | Solvent | Temperature | Yield | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 2,6-diisopropylaniline | Br₂ | Dichloromethane | Room Temp - 110°C | Up to 99% (of 4-bromo product) | High yield under optimized conditions. | |

| N-phenylpyridine-2-sulfonamide | NCS / CuCl₂ | Acetonitrile | 100°C | High | Temperature is a critical factor for regioselectivity. | rsc.org |

| N-phenylpyridine-2-sulfonamide | NCS / CuCl₂ | Acetonitrile | 80°C | Low (mixture of isomers) | Lower temperature leads to loss of regiocontrol. | rsc.org |

| N-phenylpyridine-2-sulfonamide | NCS / CuCl₂ | Acetonitrile | 130°C (N₂ atmosphere) | Low (mixture of isomers) | Anaerobic conditions result in loss of regioselectivity. | rsc.org |

| p-Toluidine | N-Bromosuccinimide (NBS) | Chloroform | 20°C | 75% (of 2,6-dibromo-4-methylaniline) | Direct dibromination is feasible for similar anilines. | chemicalbook.com |

Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Isopropylaniline

Reactivity of Aryl Halogen Atoms (Bromine at Positions 2 and 4)

The reactivity of the two bromine atoms on the aniline (B41778) ring is distinct, primarily due to the electronic influence of the amino group and the steric hindrance imposed by the adjacent isopropyl group. The bromine at the para-position (C4) is generally more susceptible to substitution than the sterically hindered bromine at the ortho-position (C2).

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgopenstax.org

In the case of 2,4-Dibromo-6-isopropylaniline, the aniline moiety (-NH₂) is an electron-donating group, which deactivates the ring towards nucleophilic attack by increasing electron density. openstax.org Therefore, direct SNAr reactions on this compound with common nucleophiles are generally unfavorable under standard conditions. While reactions can sometimes be forced under high temperatures with powerful nucleophiles, this is not a common pathway for anilines unless the amino group is first converted into a potent electron-withdrawing group, such as a diazonium salt. In related dihalo-nitro-arylethers, nucleophilic substitution with amines has been shown to be effective, highlighting the importance of an activating electron-withdrawing group. tandfonline.comtandfonline.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary pathway for functionalizing aryl halides like this compound. eie.gr The differential reactivity of the two bromine atoms allows for potential sequential and regioselective functionalization.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. researchgate.netsioc-journal.cn This reaction is highly effective for creating biaryl structures. While specific studies on this compound are scarce, its reactivity can be inferred from analogous compounds. For instance, 2,6-Dibromo-4-methylaniline is known to undergo Suzuki-coupling reactions to synthesize intermediates for pharmaceuticals and dinuclear dichlorotitanium complexes. chemicalbook.comchemicalbook.com

In these reactions, the less sterically hindered bromine at the C4 position is expected to react preferentially. The bulky isopropyl group at C6 significantly shields the C2-bromine, making oxidative addition of a palladium catalyst more challenging at this position. This steric hindrance can be exploited for selective mono-functionalization at the C4 position. For N-terphenylamines with ortho-substituents, a common strategy involves the Suzuki coupling of a dibromoaniline with an arylboronic acid. researchgate.net The conditions for such reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Feature | This compound | 2,6-Dibromo-4-methylaniline (Analogy) |

| Structure | Bromine at C2, C4; Isopropyl at C6 | Bromine at C2, C6; Methyl at C4 |

| Expected Reactivity | C4-Br is more reactive due to lower steric hindrance. C2-Br is highly hindered by the adjacent isopropyl group. | Both C2 and C6 bromines are sterically hindered by the amino group and the ortho-bromine itself. |

| Application | Potential for sequential, regioselective coupling reactions. | Used in the synthesis of α-diimine nickel catalysts and other complex molecules. researchgate.net |

| Reported Use | Intermediate for organic synthesis. lookchem.com | Undergoes Suzuki coupling with various arylboronic acids. researchgate.netchemicalbook.com |

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst, while the Sonogashira reaction couples an aryl halide with a terminal alkyne, typically using a palladium-copper co-catalyst system. psu.edursc.org These methods are fundamental for introducing alkenyl and alkynyl groups, respectively.

A documented synthesis starting from this compound involves its reaction with an alkyne, indicative of a Sonogashira coupling, to produce a more complex substituted aniline. ugr.es This demonstrates the utility of the compound as a scaffold in building larger, functionalized molecules. In both Heck and Sonogashira reactions, the C4-bromine is the more probable site of initial reaction due to the steric shielding of the C2-bromine. This regioselectivity allows for controlled, stepwise elaboration of the aniline core. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion (Heck) or transmetalation with a copper(I) acetylide (Sonogashira), and subsequent reductive elimination to yield the final product. psu.eduresearchgate.net

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction involving an organosilane and an organic halide. wikipedia.org A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source or a base. organic-chemistry.org This method is valued because organosilicon reagents are generally low-cost, low-toxicity, and stable. umich.edu

The applicability of Hiyama coupling to substrates like this compound is suggested by research on structurally similar compounds such as 2,4-Dibromo-6-(tert-butyl)aniline. escholarship.orgambeed.com The reaction would proceed via a catalytic cycle similar to other cross-coupling reactions, initiated by the oxidative addition of the C-Br bond to the palladium catalyst. The activated organosilane then undergoes transmetalation, followed by reductive elimination to form the new C-C bond. wikipedia.org The significant steric difference between the C2 and C4 positions would likely allow for high regioselectivity, favoring substitution at the C4 position.

The bromine atoms on this compound can participate in a variety of other transition metal-mediated reactions, expanding its synthetic utility.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. While the substrate is already an aniline, this reaction could be employed to introduce a second, different amino group at the C4 or C2 position, leading to polyamino-aromatic structures. Nickel-catalyzed systems have also been developed for C-N cross-coupling reactions. mit.edu

Nickel-Catalyzed Couplings: Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions. They have been shown to be effective in coupling functionalized alkylzinc halides with aryl bromides, a reaction that could be applied to this compound to introduce alkyl chains. uni-muenchen.de

Iridium-Catalyzed Borylation: This reaction can introduce a boryl group onto an aromatic ring through C-H activation. While this typically targets C-H bonds, related iridium-catalyzed processes can be used in conjunction with other couplings. For instance, a bromine could be first converted to a different functional group, followed by a C-H borylation at another site on the ring. ua.es

These diverse transformations underscore the value of this compound as a versatile building block, with the two bromine atoms serving as handles for stepwise and selective molecular construction.

Organometallic Reagent Formation (e.g., Grignard Reaction)

The formation of organometallic reagents, such as Grignard or organolithium compounds, from aryl halides is a cornerstone of synthetic chemistry, enabling the formation of new carbon-carbon bonds. msu.edu Typically, these reagents are prepared through the reaction of an organohalide with a metal like magnesium or lithium. youtube.com For this compound, the presence of two bromine atoms offers potential sites for metallation. The reactivity of halides in such reactions generally follows the trend I > Br > Cl. msu.edu

However, the direct formation of a Grignard reagent from this compound is highly problematic due to the presence of the acidic proton on the amine (-NH₂) group. Grignard reagents are powerful bases and would be instantly quenched by this acidic proton in an acid-base reaction, preventing the desired organometallic reagent from forming.

To successfully generate a Grignard reagent from this compound, the amine group must first be protected. This involves converting the -NH₂ group into a non-acidic functional group that can withstand the basic conditions of Grignard formation and can be easily removed later. Common protecting groups for amines include amides or silyl-based groups. Once the amine is protected, the Grignard reagent could be formed, likely at the more sterically accessible bromine at the para-position. The significant steric hindrance from the ortho-isopropyl group could make the reaction at the ortho-bromine more challenging. The successful preparation of di-Grignard reagents from compounds like 1,4-dibromobenzene (B42075) demonstrates the feasibility of forming organometallics from dihaloarenes under the right conditions. msu.edu

**3.2. Reactivity of the Aromatic Amine Group

The nucleophilic character of the primary amine group is a central feature of the reactivity of this compound, though it is significantly modulated by the flanking bromo and isopropyl substituents.

Aromatic amines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. eijppr.comnih.gov This reaction typically proceeds in two steps: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final imine. eijppr.com

For this compound, the formation of Schiff bases is expected, but the reaction rate is likely to be slow due to the steric bulk of the ortho-substituents (bromine and isopropyl). These groups physically obstruct the approach of the amine's nitrogen atom to the electrophilic carbonyl carbon of the reacting aldehyde or ketone.

Studies on the analogous compound, 2,6-diisopropylaniline (B50358), which also possesses significant steric hindrance around the amino group, confirm its ability to form Schiff bases through condensation with various aldehydes. researchgate.netchemicalbook.com For instance, it has been condensed with salicylaldehyde (B1680747) and its derivatives to create sterically hindered Schiff base ligands. researchgate.net Similarly, other dibromo-substituted phenols have been used to create Schiff base metal complexes. scispace.com These examples suggest that while sterically demanding, the condensation to form Schiff bases from this compound is feasible, likely requiring optimized reaction conditions such as elevated temperatures or the use of a catalyst to overcome the steric barrier.

Table 1: Representative Schiff Base Formation with Sterically Hindered Anilines

| Aniline Reactant | Aldehyde/Ketone Reactant | Product Type | Reference |

| 2,6-Diisopropylaniline | Salicylaldehyde | Schiff Base Ligand | researchgate.net |

| 2,6-Diisopropylaniline | 2-Hydroxy-1-napthaldehyde | Schiff Base Ligand | researchgate.net |

| 2,6-Diisopropylaniline | Pyridoxal | Schiff Base Ligand | researchgate.net |

| 2,2′-Diamino-6,6′-dibromo-4,4′-dimethyl-1,1′-biphenyl | 3,5-Dichloro-salicylaldehyde | Symmetrical bis-Schiff base | mdpi.com |

The nitrogen atom of the primary amine in this compound can act as a nucleophile, reacting with various electrophiles.

Acylation: Primary aromatic amines react with acylating agents like acid chlorides and anhydrides to form amides. sundarbanmahavidyalaya.in This reaction, known as N-acylation, would convert the -NH₂ group in this compound to an -NHCOR group. A base stronger than the aniline, such as pyridine, is often used to neutralize the HCl byproduct and drive the reaction to completion. Acylation is a common strategy to reduce the high reactivity of the aniline ring towards electrophilic substitution, as the resulting amide group is a less powerful activator than the amine group. sundarbanmahavidyalaya.in

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or pyridylsulfonyl chloride) in the presence of a base yields sulfonamides. rsc.org The steric hindrance around the amino group in this compound would likely necessitate more forcing reaction conditions compared to unhindered anilines.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. The reaction of 4-fluoroaniline (B128567) with halo isopropyl alkane, for example, produces N-isopropylaniline derivatives. google.com However, direct alkylation of primary amines can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines. Steric hindrance from the ortho-substituents in this compound would likely disfavor the formation of tertiary amines, potentially allowing for more selective mono-alkylation.

Table 2: Summary of N-Functionalization Reactions for Aromatic Amines

| Reaction Type | Reagent Class | Product Class | General Notes | Reference |

| Acylation | Acid Chlorides, Anhydrides | Amides | Often uses a base like pyridine; reduces ring activation. | sundarbanmahavidyalaya.in |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Forms stable sulfonamide linkage. | rsc.org |

| Alkylation | Alkyl Halides | Alkylated Amines | Can lead to mixtures of primary, secondary, and tertiary amines. | google.com |

Diazo coupling is a powerful reaction for synthesizing azo compounds, which are widely used as dyes and pigments. The process involves two main steps:

Diazotization: The aromatic primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. researchgate.net

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline, to form an azo compound (-N=N-). beilstein-journals.org

The reactivity of this compound in diazotization can be inferred from studies on the closely related compound 2,6-dibromo-4-nitroaniline. Research has shown that this compound can be cleanly diazotized to form a peculiar stable diazonium salt, which can then be used to synthesize various disperse azo dyes with excellent yields. researchgate.net This suggests that this compound would also readily form a diazonium salt upon treatment with nitrous acid. The resulting diazonium salt could then be coupled with suitable aromatic partners to generate a range of novel azo compounds.

Table 3: Key Steps in Azo Dye Synthesis from Substituted Anilines

| Step | Reagents | Intermediate/Product | Key Conditions | Reference |

| Diazotization | NaNO₂, HCl | Diazonium Salt | 0–5 °C | researchgate.net |

| Azo Coupling | Phenol or Aniline derivative | Azo Compound | Slightly acidic or alkaline, depending on coupler | beilstein-journals.org |

Impact of the Isopropyl Group on Steric and Electronic Effects in Reactivity

The isopropyl group at the C6 position exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects: The isopropyl group is an alkyl group and therefore acts as an electron-donating group. It pushes electron density into the aromatic ring through two main mechanisms: the inductive effect (electron release through the sigma bond) and hyperconjugation (overlap of C-H σ-bonding orbitals with the ring's π system). smolecule.com This electron-donating character increases the electron density of the aromatic system, which would typically activate the ring towards electrophilic substitution. However, this effect is counteracted by the electron-withdrawing inductive effects of the two bromine atoms.

Steric Effects: The most significant contribution of the isopropyl group is its steric bulk. Positioned ortho to the amino group, it creates substantial steric hindrance. scirp.org This has several consequences for reactivity:

It impedes the approach of reagents to the amino group, slowing down reactions like Schiff base formation, acylation, and sulfonylation, as discussed in section 3.2.

It hinders rotation around the C-N bond, influencing the conformation of the molecule.

Along with the ortho-bromine, it provides a sterically crowded environment that can direct reactions to other, less hindered positions on the molecule or influence the stability of reaction intermediates. The "ortho effect" observed in substituted anilines, where an ortho-substituent regardless of its electronic nature decreases the basicity of the amine, is largely a steric phenomenon. sundarbanmahavidyalaya.in The protonated amine experiences greater steric repulsion with the ortho group, making it less stable and thus a weaker base. scirp.org

Applications of 2,4 Dibromo 6 Isopropylaniline and Its Derivatives

Role as a Key Intermediate in Organic Synthesis

The chemical reactivity of 2,4-Dibromo-6-isopropylaniline, characterized by the presence of the amino group and two bromine atoms, makes it a valuable precursor in various synthetic transformations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthesis of Fine Chemicals

In the realm of fine chemicals, substituted anilines are fundamental starting materials. The bromine atoms on the this compound ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex organic molecules. For instance, the bromine atoms can be replaced with aryl, alkyl, or alkynyl groups, leading to the creation of highly tailored molecules for specific applications.

Precursors for Pharmaceutical Compounds

Aniline (B41778) derivatives are prevalent structural motifs in many pharmaceutical agents. The this compound scaffold holds potential for the synthesis of novel therapeutic agents. The amino group can be readily acylated, alkylated, or used to form heterocyclic rings, which are common features in drug molecules. For example, the synthesis of substituted triazoles, a class of compounds with a broad range of pharmacological activities, can be envisioned starting from aniline precursors. The general synthetic approach often involves the diazotization of the aniline followed by coupling with a suitable partner to form the triazole ring.

While specific examples starting from this compound are not readily found in literature, the synthesis of bioactive triazoles from other substituted anilines is a well-established strategy in medicinal chemistry.

Building Blocks for Agrochemicals and Dyes

Brominated aromatic compounds have found utility in the development of both agrochemicals and dyes. In the agrochemical industry, halogenated anilines can serve as precursors for herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could lead to the development of new active ingredients with unique properties.

In the dye industry, aniline derivatives are foundational to the synthesis of a vast array of colorants. The amino group is a key chromophore that can be diazotized and coupled to various aromatic systems to produce azo dyes, which are one of the largest and most versatile classes of synthetic dyes. The bromine and isopropyl substituents on the this compound ring would be expected to influence the color, fastness, and other properties of the resulting dyes.

Exploration in Medicinal Chemistry as a Molecular Scaffold

The concept of a "molecular scaffold" is central to modern drug discovery. A scaffold represents the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening.

Design and Synthesis of Bioactive Molecules

The this compound structure presents an interesting scaffold for the design and synthesis of new bioactive molecules. The combination of a lipophilic isopropyl group and two bromine atoms, which can act as both steric bulk and sites for further functionalization, offers a unique starting point for creating chemical diversity. Medicinal chemists can systematically modify the scaffold by introducing different substituents at the amino group and by replacing the bromine atoms to explore the chemical space and identify compounds with desired biological activities. The synthesis of bioactive heterocycles is a particularly promising avenue, as these ring systems are prevalent in many approved drugs.

Structure-Activity Relationship Studies of Derived Ligands

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process. By synthesizing and testing a series of related compounds, researchers can determine which structural features are essential for biological activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profiles.

For derivatives of this compound, SAR studies would involve systematically varying the substituents at the amino group and the positions of the bromine atoms. For example, a series of amides or sulfonamides could be prepared from the amino group, and the biological activity of these compounds would be compared to understand the influence of the substituent's size, electronics, and hydrogen bonding capacity. Similarly, the bromine atoms could be replaced with other halogens or different functional groups to probe the importance of these positions for target binding. While specific SAR studies on derivatives of this compound are not widely reported, the principles of SAR are universally applied in medicinal chemistry to optimize lead compounds.

Catalysis and Ligand Design

The bulky isopropyl groups at the 2 and 6 positions of the aniline ring are a key feature for creating sterically hindered environments around a metal center in catalysts. This steric bulk is crucial for promoting specific catalytic activities and enhancing catalyst stability.

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, often serving as alternatives to phosphine (B1218219) ligands. Their strong σ-donating ability and the steric hindrance provided by their N-substituents allow for the formation of highly stable and active metal complexes. The related compound, 2,6-diisopropylaniline (B50358), is a cornerstone in the synthesis of some of the most widely used bulky NHC ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).

The synthesis of the IPr ligand precursor typically begins with the condensation of 2,6-diisopropylaniline with glyoxal, followed by cyclization with a formaldehyde source and subsequent deprotonation to yield the free carbene. This carbene can then be coordinated to a variety of metal centers, including palladium, ruthenium, nickel, and copper.

These NHC-metal complexes, derived from 2,6-diisopropylaniline, have demonstrated remarkable efficacy in a range of catalytic transformations. For instance, palladium-NHC complexes are highly active in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The steric bulk of the IPr ligand is instrumental in promoting the reductive elimination step and preventing catalyst deactivation. Similarly, ruthenium-NHC complexes are prominent catalysts for olefin metathesis, a powerful tool in the synthesis of complex organic molecules and polymers.

The following table summarizes some key catalytic applications of NHC complexes derived from 2,6-diisopropylaniline:

| Catalyst Type | NHC Ligand | Application | Reference |

| Palladium | IPr | Suzuki Coupling | fishersci.com |

| Palladium | IPr | α-Arylation of Ketones | fishersci.com |

| Palladium | IPr | Amination of Haloarenes | fishersci.com |

| Ruthenium | IPr | Olefin Metathesis | scbt.com |

Beyond its role in forming metal-based catalysts, 2,6-diisopropylaniline and its derivatives are also employed in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. The bulky 2,6-diisopropylphenyl group is a common substituent in the design of chiral organocatalysts, where it can create a well-defined stereochemical environment to control the enantioselectivity of a reaction.

One notable application is in the preparation of organocatalysts based on naphthalene diimides (NDIs). These NDI-based catalysts, incorporating the 2,6-diisopropylaniline moiety, have been shown to be effective in various organic transformations. The steric hindrance provided by the diisopropylphenyl groups can influence the substrate approach and the transition state geometry, leading to high levels of stereocontrol.

Furthermore, chiral NHCs derived from 2,6-diisopropylaniline can themselves act as organocatalysts for a variety of reactions, including benzoin condensations, Stetter reactions, and asymmetric acylations. In these cases, the carbene directly participates in the catalytic cycle without being coordinated to a metal center.

Advanced Materials Science Applications

While specific research on the applications of this compound in advanced materials science is limited, the presence of bromine atoms and the aniline functional group suggests potential utility in several areas. Brominated organic compounds are known for their flame-retardant properties and as versatile intermediates in the synthesis of functional materials.

One potential application lies in the synthesis of novel polymers. The amine group of this compound could be used for polymerization reactions, such as the formation of polyamides or polyimides. The bromine atoms could then be further functionalized post-polymerization to introduce other desired properties. Additionally, brominated anilines can be used in the synthesis of conducting polymers. For example, the polymerization of ortho-bromoaniline has been shown to yield a material with semiconductor properties.

The broader class of brominated aromatic compounds has been investigated for use as flame retardants. Polybrominated diphenyl ethers, for instance, are widely used for this purpose. While not a direct analogue, the dibromo-substituted nature of this compound suggests that it could be explored as a reactive flame retardant, where it is chemically incorporated into a polymer backbone to impart fire resistance.

Furthermore, substituted anilines are precursors to a variety of functional dyes and pigments. The specific substitution pattern of this compound could lead to the development of new chromophores with tailored absorption and emission properties for applications in areas such as organic light-emitting diodes (OLEDs) or as sensors. Triphenylamine-based compounds, which can be synthesized from halogenated anilines, are known for their excellent hole-transport properties and are widely used in OLEDs. nih.gov

The following table outlines potential, though not yet demonstrated, applications of this compound in materials science based on the properties of related compounds:

| Potential Application Area | Rationale | Related Compound Class |

| Flame Retardants | Presence of bromine atoms | Polybrominated diphenyl ethers |

| Conducting Polymers | Polymerization of the aniline moiety | Poly(ortho-bromoaniline) |

| Functional Dyes | Precursor to novel chromophores | Substituted anilines |

| Organic Electronics (e.g., OLEDs) | Precursor to hole-transport materials | Triphenylamines |

It is important to note that these are prospective applications based on the chemical structure of this compound and the known uses of similar compounds. Further research is necessary to explore and validate these potential uses.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships. For 2,4-Dibromo-6-isopropylaniline, ¹H NMR and ¹³C NMR are fundamental one-dimensional techniques, while two-dimensional methods offer deeper insights into the molecular architecture.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the isopropyl group.

The aromatic region would likely display two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would appear as distinct singlets or narrowly coupled doublets, depending on the resolution and the solvent. The chemical shifts of these protons are influenced by the electronic effects of the bromine, isopropyl, and aniline (B41778) substituents.

The isopropyl group will exhibit two characteristic signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The splitting pattern arises from the coupling between the methine proton and the methyl protons. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | ~7.3-7.5 | s | - | 1H |

| Aromatic-H | ~7.0-7.2 | s | - | 1H |

| NH₂ | Variable (broad) | s | - | 2H |

| Isopropyl-CH | ~2.9-3.2 | sept | ~6.8 | 1H |

Note: The predicted values are based on the analysis of similar substituted aniline compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum is expected to show six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the bromine atoms will be shifted to lower field, while the carbon attached to the nitrogen of the amine group will also have a characteristic chemical shift. The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | ~140-145 |

| Aromatic C-Br | ~110-120 |

| Aromatic C-Br | ~115-125 |

| Aromatic C-H | ~125-130 |

| Aromatic C-H | ~130-135 |

| Aromatic C-isopropyl | ~135-140 |

| Isopropyl-CH | ~28-32 |

Note: The predicted values are based on the analysis of similar substituted aniline compounds.

To unambiguously assign the proton and carbon signals and to further confirm the structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the isopropyl methine septet and the methyl doublet would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons and the carbons of the isopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the isopropyl group and the aromatic ring, and for assigning the quaternary (non-protonated) aromatic carbons by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the isopropyl group protons and the adjacent aromatic proton.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the aromatic ring and the isopropyl group, and the C-N and C-Br bonds.

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range, and the C-Br stretching vibrations will be found in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

Note: These are predicted values based on characteristic group frequencies.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. For this compound, Raman spectroscopy would also provide information about the vibrations of the aromatic ring and the various functional groups.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. semanticscholar.org This enhancement allows for the detection of very low concentrations of an analyte. For aniline derivatives, SERS has been shown to be a powerful analytical tool. researchgate.net The enhancement is due to a combination of electromagnetic and chemical effects. nih.gov

In a hypothetical SERS study of this compound, the molecule would be adsorbed onto a SERS-active substrate. The resulting spectrum would likely show enhanced bands corresponding to the vibrations of the aromatic ring and the amino group, as these moieties can interact with the metal surface. The orientation of the molecule on the surface can also be inferred from which vibrational modes are most strongly enhanced. The steric hindrance from the ortho-isopropyl and bromo substituents might influence the adsorption geometry and, consequently, the SERS spectrum, as has been observed for other ortho-substituted anilines. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the case of this compound, electron ionization mass spectrometry (EI-MS) would reveal its molecular mass and provide insights into its structure through characteristic fragmentation patterns.

The molecular formula for this compound is C₉H₁₁Br₂N, leading to a calculated molecular weight of approximately 293.00 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic M, M+2, and M+4 pattern would be observed in an approximate 1:2:1 ratio, arising from the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

While the direct mass spectrum for this compound is not detailed in the provided search results, data for the isomeric compound 2,6-Dibromo-4-isopropylaniline (B1295397) (CAS No. 10546-65-3) from the NIST WebBook offers valuable comparative information. nist.gov The analysis of this isomer helps predict the fragmentation behavior of this compound. Common fragmentation pathways for such aromatic amines would include the loss of a methyl group ([M-15]⁺) from the isopropyl substituent, the loss of the entire isopropyl group ([M-43]⁺), and the cleavage of one or both bromine atoms.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁Br₂N | nist.gov |

| Molecular Weight | ~293.00 g/mol | fishersci.ca |

Note: This table is predictive, based on the compound's structure and data from its isomer.

X-ray Crystallography for Solid-State Structure Determination (e.g., for derivatives or complexes)

For instance, research on 2,6-Dibromo-N,N-bis(4-nitrophenyl)aniline , a derivative of the related 2,6-dibromoaniline, demonstrates the utility of this technique. nih.gov In the crystal structure of this derivative, the triphenylamine (B166846) nitrogen atom is nearly planar, indicating delocalization of the nitrogen lone pair into the aromatic rings. The study also reveals significant intermolecular interactions, including C—H⋯O hydrogen bonds and Br⋯O contacts that are shorter than the sum of their van der Waals radii. nih.gov These interactions dictate the formation of a three-dimensional network in the crystal. nih.gov

A similar crystallographic analysis of a derivative of this compound would be expected to reveal detailed information on bond lengths, bond angles, and the steric effects of the bulky isopropyl and bromo substituents on the molecular geometry and crystal packing.

Table 2: Crystallographic Data for a Related Dibromoaniline Derivative

| Compound | Crystal System | Key Intermolecular Interactions | Source |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., for related chromophores)

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, particularly in systems containing chromophores like the substituted aniline ring in this compound. The aniline moiety is a well-known chromophore, and its absorption spectrum is sensitive to the nature and position of substituents on the aromatic ring as well as the solvent environment.

Studies on related bromoanilines provide insight into the expected spectral characteristics. For example, 4-Bromoaniline exhibits maximum absorption (λmax) in alcohol at 245 nm and 296.5 nm. nih.gov The presence of substituents like bromine atoms and an isopropyl group on the aniline ring of this compound would be expected to cause shifts in these absorption bands. The bromine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, along with the electron-donating isopropyl group, will influence the energy of the π → π* transitions within the benzene ring.

Furthermore, research on copolymers containing o-bromoaniline shows that the introduction of a bromine group can reduce the degree of electronic conjugation in a polymer chain. researchgate.net The UV-Vis spectra of bromoaniline-aldehyde conjugates have also been shown to shift upon complexation with metal ions, indicating a change in the electronic environment of the chromophore. nih.gov This suggests that the UV-Vis spectrum of this compound would be sensitive to its chemical environment and interactions.

Table 3: UV-Vis Absorption Data for Related Aniline Chromophores

| Compound | Solvent | λmax (nm) | Source |

|---|---|---|---|

| 4-Bromoaniline | Alcohol | 245, 296.5 | nih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. Through DFT, researchers can accurately predict a wide range of characteristics for 2,4-Dibromo-6-isopropylaniline.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is typically the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For a related compound, 2,4-Dibromoaniline (B146533), DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been employed to achieve this. researchgate.net A similar approach for this compound would yield precise bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through these calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller energy gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity.

Table 1: Calculated Electronic Properties for a Structurally Similar Compound (2,4-Dibromoaniline)

| Parameter | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | 4.208 eV researchgate.net |

| Electronegativity (χ) | - |

| Chemical Potential (μ) | - |

| Global Hardness (η) | - |

| Global Softness (S) | 0.1984 researchgate.net |

| Electrophilicity Index (ω) | 2.5528 researchgate.net |

Note: Specific values for this compound would require dedicated calculations. Data presented is for 2,4-Dibromoaniline to illustrate the outputs of such a study. researchgate.net

Vibrational Frequency and Spectroscopic Property Prediction

DFT calculations are also instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies, a theoretical spectrum can be generated that corresponds to the various vibrational modes of the molecule. For 2,4-Dibromoaniline, scaled theoretical wavenumbers have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This computational approach aids in the assignment of experimental spectral bands to specific molecular motions. Furthermore, other spectroscopic properties like NMR chemical shifts and UV-Vis electronic transitions can be predicted, providing a comprehensive spectroscopic profile of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their potential bioactivity. This involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods like multiple linear regression to build a predictive model. nih.gov Studies on aniline (B41778) derivatives have successfully used QSAR to model properties like lipophilicity, which is a key factor in drug absorption and distribution. nih.gov Such models can guide the synthesis of new derivatives with potentially enhanced biological activities. researchgate.netjapsonline.com

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. For a compound like this compound, these methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for a reaction to occur. brandeis.edu Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states. mdpi.com For instance, in the study of the reaction of 4-methyl aniline with OH radicals, transition state theory was used to calculate the reaction kinetics. mdpi.com By characterizing the transition states for potential reactions involving this compound, researchers can gain a deeper understanding of its reactivity and the pathways through which it transforms.

Kinetic and Thermodynamic Insights

For a substituted aniline like this compound, such studies could provide valuable insights into several areas:

Rotational Barriers: Computational methods could be employed to calculate the energy barrier to rotation around the C-N bond and the C-C bond connecting the isopropyl group to the aniline ring. This information is crucial for understanding the molecule's conformational dynamics.

Isomerization Energetics: In related systems, studies often focus on the thermodynamics and kinetics of isomerization, such as the interconversion between different atropisomers. For this compound, this would involve calculating the relative energies of any stable isomers and the transition state energies connecting them. These calculations would yield important thermodynamic parameters like enthalpy (ΔH) and Gibbs free energy (ΔG) of isomerization, as well as kinetic parameters like the activation energy (Ea).

Reaction Mechanisms: Theoretical studies can elucidate the mechanisms of reactions involving this compound, for example, in synthetic transformations or degradation pathways. By mapping the reaction coordinates and identifying transition states, researchers can predict reaction rates and product distributions.

A hypothetical table of data that could be generated from such a study is presented below to illustrate the nature of the insights that would be gained.

Table 1: Hypothetical Thermodynamic and Kinetic Data for Isomerization

| Parameter | Hypothetical Value | Unit |

| Activation Energy (Ea) | Data not available | kJ/mol |

| Gibbs Free Energy (ΔG) | Data not available | kJ/mol |

| Enthalpy of Reaction (ΔH) | Data not available | kJ/mol |

| Rate Constant (k) at 298K | Data not available | s⁻¹ |

Note: The table above is for illustrative purposes only. No experimental or theoretical data for these parameters for this compound were found in the public domain.

Prediction of Chiroptical Properties

Due to the substitution pattern of this compound, specifically the presence of a bulky isopropyl group ortho to the amino group, the molecule has the potential to exhibit atropisomerism. This phenomenon arises from hindered rotation around the C-N single bond, which can lead to the existence of stable, non-superimposable enantiomers.

Computational chemistry provides powerful tools for predicting the chiroptical properties of such atropisomers, most notably their Electronic Circular Dichroism (ECD) spectra. ECD spectroscopy is a critical technique for determining the absolute configuration of chiral molecules.

The prediction of ECD spectra for the potential atropisomers of this compound would typically involve the following steps:

Conformational Search: Identifying the stable conformers of each atropisomer.

Geometry Optimization: Optimizing the geometry of these conformers using methods like Density Functional Theory (DFT).

Excited State Calculations: Using Time-Dependent DFT (TD-DFT) to calculate the electronic transitions and their corresponding rotatory strengths.

Spectrum Simulation: Simulating the ECD spectrum by fitting the calculated transitions to Gaussian or Lorentzian functions.

By comparing the computationally predicted ECD spectrum with an experimentally measured one, the absolute configuration of the atropisomers could be assigned.

Table 2: Hypothetical Predicted ECD Maxima for Atropisomers of this compound

| Atropisomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (aR) | Data not available | Data not available |

| (aS) | Data not available | Data not available |

Note: The table above is for illustrative purposes only. No experimental or theoretical data for these parameters for this compound were found in the public domain.

Advanced Research Topics and Future Directions

Development of Asymmetric Synthesis Methodologies for Derived Chiral Centers

The isopropyl group in 2,4-Dibromo-6-isopropylaniline contains prochiral methyl groups, making it a target for asymmetric C-H activation to create α-chiral centers. nih.gov The development of transition-metal catalyzed methodologies for the enantioselective functionalization of such C(sp³)–H bonds is a significant area of modern organic synthesis. nih.gov

Future research could focus on designing chiral ligands, such as mono-protected aminomethyl oxazolines (MPAO), that can enable palladium catalysts to selectively insert into a C-H bond of one of the prochiral methyl groups. nih.gov This would allow for the desymmetrization of the isopropyl moiety, providing access to a range of enantioenriched α,α-dialkyl α-amino acid building blocks. nih.gov Such building blocks are valuable in the synthesis of peptide-based drugs and other complex chiral molecules. nih.gov Enzymatic approaches, inspired by the hydroxylation of isobutyric acid, could also be explored to achieve similar transformations, expanding the chiral pool available to synthetic chemists. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst/Reagent Type | Target Chiral Center | Potential Application |

|---|---|---|---|

| C-H Activation | Chiral Palladium Complex | Carbon of the isopropyl group | Synthesis of chiral building blocks |

| Enzymatic Hydroxylation | Biocatalyst (e.g., Hydroxylase) | Carbon of the isopropyl group | Creation of enantioenriched alcohols |

Exploration of Bio-conjugation Strategies and Prodrug Design

The primary amine functionality of this compound serves as a key handle for bio-conjugation. This allows for the attachment of the molecule to larger biomolecules or water-soluble polymers, a common strategy in prodrug design to enhance pharmacokinetic profiles. nih.gov A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. nih.gov

One potential avenue is the design of prodrugs where this compound acts as a core or a linker. The amino group can be acylated with a promoiety that improves water solubility or facilitates targeted delivery to specific cells or tissues. nih.govresearchgate.net For instance, linking it to glucuronic acid could increase aqueous solubility, with enzymatic cleavage releasing the active drug at the target site. nih.gov Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to model and predict the efficacy of different linker and promoiety combinations. nih.govresearchgate.net

Table 2: Prodrug Design and Bio-conjugation Approaches

| Approach | Functional Group Utilized | Potential Promoieties | Desired Outcome |

|---|---|---|---|

| Solubility Enhancement | Amino Group | Glucuronic Acid, Piperazine Derivatives nih.gov | Increased bioavailability |

| Targeted Delivery | Amino Group | Disulfide-containing linkers nih.gov | Release in specific enzymatic environments |

Integration into Self-Assembled Systems and Supramolecular Chemistry

Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. longdom.org The structural features of this compound make it an interesting building block for self-assembled systems. The amino group can act as a hydrogen bond donor, while the bromine atoms can participate in halogen bonding. The aromatic ring is capable of engaging in π-π stacking interactions. researchgate.net

These non-covalent forces can drive the spontaneous organization of molecules into well-defined architectures like gels, liquid crystals, or vesicles. researchgate.netnih.gov By modifying the aniline (B41778) core with other functional groups, researchers can tune these interactions to create materials with specific properties. For example, attaching long alkyl chains could lead to the formation of organogels in various organic solvents. nih.gov Such self-assembled systems have potential applications in drug delivery, where a cytotoxic drug could be encapsulated and released in response to a specific biological trigger. nih.gov

Green Chemistry Approaches for Sustainable Synthesis

Developing environmentally benign synthetic routes is a crucial goal of modern chemistry. Research into the synthesis of this compound can benefit from green chemistry principles, such as avoiding organic solvents and hazardous reagents.

One promising approach is the use of bromide-bromate salt mixtures in an aqueous acidic medium for the bromination step. rsc.orgresearchgate.net This method generates bromine in situ, reducing the hazards associated with handling molecular bromine. researchgate.net Furthermore, the aqueous filtrate can often be recycled, minimizing waste. rsc.orgresearchgate.net Other green strategies could include visible-light photocatalysis, which allows reactions to proceed under mild conditions, reducing energy consumption and potentially offering alternative reaction pathways. rsc.org The development of a one-pot synthesis from readily available starting materials like o-toluidine and propylene, although not yet reported for this specific compound, represents another avenue for improving process efficiency and sustainability. google.com

Table 3: Green Synthesis Methodologies

| Principle | Proposed Method | Advantages |

|---|---|---|

| Safer Reagents | In-situ bromine generation from bromide-bromate salts rsc.orgresearchgate.net | Avoids handling of hazardous molecular bromine |

| Waste Reduction | Use of recyclable aqueous acidic media rsc.orgresearchgate.net | Minimizes solvent waste |

| Energy Efficiency | Visible-light photocatalysis rsc.org | Reactions proceed at ambient temperature |

Expanding the Scope of Catalytic Applications with this compound Derived Ligands

The structure of this compound is well-suited for its use as a precursor to novel ligands in transition metal catalysis. The amino group can be readily transformed into imines or amides, allowing for the synthesis of pincer-type or bidentate ligands. The bulky isopropyl group and the electron-withdrawing bromine atoms provide steric and electronic handles to fine-tune the properties of the resulting metal complexes.

Ligands derived from this scaffold could find applications in a variety of catalytic transformations. For example, ruthenium and iridium complexes featuring related ligand systems have shown high efficiency in transfer hydrogenation and β-alkylation reactions. rsc.org The specific steric hindrance provided by the 2-isopropyl and 6-bromo substituents could enforce specific coordination geometries around a metal center, potentially leading to catalysts with unique selectivity or activity. Research in this area would involve synthesizing new ligands from this compound and screening their transition metal complexes for catalytic performance in reactions such as cross-coupling, polymerization, or C-H activation. researchgate.net

常见问题

Q. What are the recommended synthetic routes for 2,4-Dibromo-6-isopropylaniline, and how can purity be optimized?

Answer: The synthesis typically involves bromination of 6-isopropylaniline under controlled conditions. A two-step bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C ensures regioselectivity at the 2- and 4-positions. Purity optimization includes:

- Recrystallization : Use ethanol or hexane to remove unreacted precursors.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:10 to 1:4) to isolate the product.

- Analytical Confirmation : Monitor via TLC (Rf ≈ 0.3–0.4 in hexane/ethyl acetate 4:1) and confirm purity by HPLC (>95%) .

Q. How should researchers characterize this compound, and what spectral discrepancies may arise?

Answer: Key characterization methods:

- NMR Spectroscopy : Compare - and -NMR spectra against computational predictions (e.g., DFT). Discrepancies in aromatic proton splitting may arise due to steric hindrance from the isopropyl group.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 308.93 (C₉H₁₁Br₂N).

- Elemental Analysis : Validate %C (34.75), %H (3.57), %N (4.51).

- X-ray Crystallography : Use SHELXL (for small-molecule refinement) to resolve ambiguities in substituent positioning .

Q. What are the solubility and stability guidelines for handling this compound?

Answer:

- Solubility : Partially soluble in chloroform and DMSO; insoluble in water. Prepare stock solutions in DMSO (1–10 mM) for reactivity studies.

- Stability : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent decomposition. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can this compound be utilized in catalytic cross-coupling reactions?

Answer: The compound serves as a halogenated aryl precursor in Suzuki-Miyaura or Ullmann couplings. Example protocol:

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO using AMBER or GROMACS.

- Contradiction Handling : If experimental (e.g., UV-Vis) and computational bandgaps differ >0.5 eV, recalibrate basis sets or include solvent corrections .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Answer: For ambiguous electron density maps or disorder in the isopropyl group:

Q. What safety protocols are critical for handling brominated anilines like this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite.

- Waste Disposal : Collect halogenated waste in sealed containers for incineration. Avoid aqueous disposal due to bioaccumulation risks .

Data Contradiction and Methodological Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Answer:

- Step 1 : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) using the IEF-PCM model in Gaussian.

- Step 2 : Check for dynamic effects (e.g., rotational barriers in the isopropyl group) via variable-temperature NMR.

- Step 3 : Reconcile using scaling factors for DFT-predicted shifts (e.g., linear regression with experimental data) .

Q. What strategies validate the regioselectivity of bromination in this compound synthesis?

Answer:

- Isotopic Labeling : Use deuterated substrates to track bromine incorporation.

- Kinetic Profiling : Monitor reaction intermediates via in-situ IR spectroscopy.

- Competitive Experiments : Compare bromination rates with substituted anilines (e.g., 6-methyl vs. 6-isopropyl) to quantify steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。